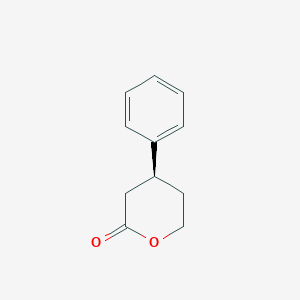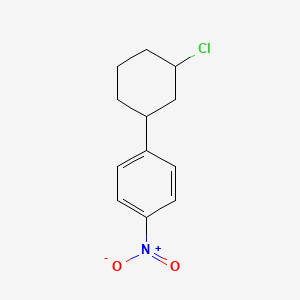![molecular formula C17H12O4 B14587450 Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester CAS No. 61049-42-1](/img/structure/B14587450.png)
Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester: is a complex organic compound known for its unique structure and properties. It is a derivative of benzoic acid and benzofuran, which are both significant in various chemical and industrial applications. This compound is characterized by the presence of a benzofuran ring fused with a benzoic acid moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester typically involves the condensation of benzoic acid derivatives with benzofuran derivatives under specific reaction conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where benzoic acid is reacted with benzofuran in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities. It serves as a lead compound for the development of new drugs.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its benzofuran ring can intercalate with DNA, potentially leading to anticancer properties. The ester group allows for easy hydrolysis, releasing the active benzoic acid derivative in biological systems.
Comparaison Avec Des Composés Similaires
- Benzoic acid, 4-methyl-, methyl ester
- Benzoic acid, 3,4-dihydroxy-, methyl ester
- Benzoic acid, 3,4,5-trimethoxy-, methyl ester
Comparison: Compared to these similar compounds, benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
61049-42-1 |
|---|---|
Formule moléculaire |
C17H12O4 |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
methyl 4-[(3-oxo-1-benzofuran-2-ylidene)methyl]benzoate |
InChI |
InChI=1S/C17H12O4/c1-20-17(19)12-8-6-11(7-9-12)10-15-16(18)13-4-2-3-5-14(13)21-15/h2-10H,1H3 |
Clé InChI |
YLCDLTYEVOEKRA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
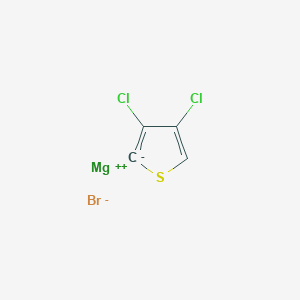
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
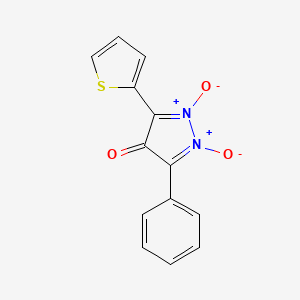

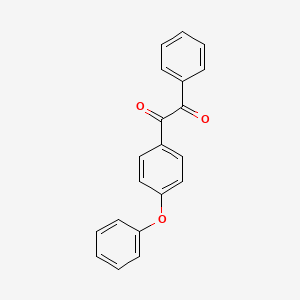
![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)

![6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B14587421.png)
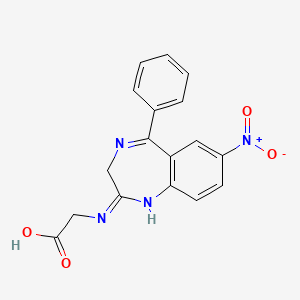
![3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14587434.png)

